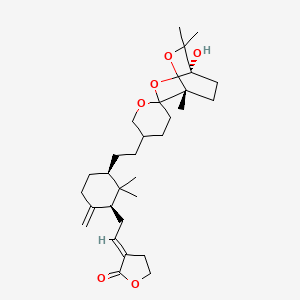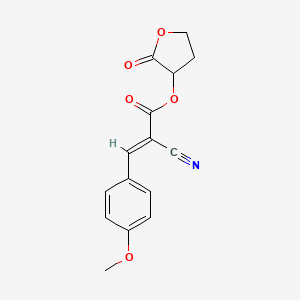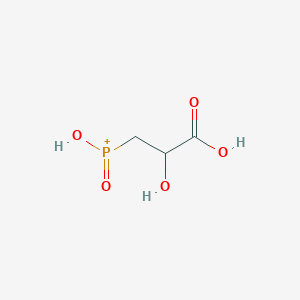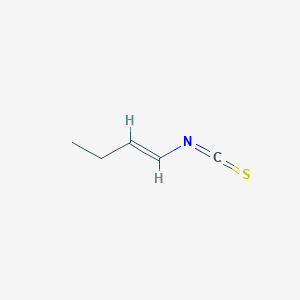
Saponaceolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saponaceolide B is a natural product found in Tricholoma scalpturatum, Tricholoma saponaceum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Total Synthesis : Saponaceolide B has been successfully synthesized through a process that involves coupling three fragments, highlighting its complex structure and potential for further scientific exploration (Trost & Corte, 2000).
Biological Activities and Applications
- Antiproliferative Activities : this compound, along with other saponaceolides, exhibited significant antiproliferative activities against human tumor cell lines, indicating potential applications in cancer research (Gozzini et al., 2018).
- Heat Stability and Cooking Impact : Studies have shown that this compound can withstand prolonged heating during cooking, which is relevant for its stability and potential dietary implications (Yin et al., 2016).
- Cytotoxicity and Cell Inhibition : Certain saponaceolides, including this compound, have shown inhibitor activity against various cell lines, further underscoring their potential in therapeutic applications (Yoshikawa et al., 2002).
- Cytotoxic Activities Against Tumor Cell Lines : this compound displayed cytotoxicities against four human tumor cell lines, suggesting its possible role in cancer treatment strategies (Feng et al., 2015).
Other Research Areas
- Adjuvant Potentials : Saponins, including this compound, have been studied for their potential as vaccine adjuvants due to their ability to stimulate the immune system (Sun et al., 2009).
Toxicological Research
- Toxicological Investigations : this compound has been identified in toxic mushrooms and is associated with acute toxicity, highlighting the importance of understanding its potential risks (Yin et al., 2014).
Additional Applications
- Aphicidal and Deterrent Activity : Saponins, including this compound, have shown strong aphicidal and deterrent activity against pests, opening avenues for their use in natural pest control (De Geyter et al., 2012).
- NO Production Inhibitory and Cytotoxic Activities : Studies on lanostane triterpenoids including this compound have indicated their ability to inhibit nitric oxide production and exhibit cytotoxicities against cancer cell-lines (Zhang et al., 2018).
Hepatoprotective and Antioxidant Effects
- Liver Damage Protection : Saponarin, a related compound, has shown hepatoprotective and antioxidant effects, suggesting similar potentials for this compound (Simeonova et al., 2013).
Gastric Protection
- Gastroprotective Effects : Studies on extracts containing saponins have demonstrated significant gastroprotective effects, which may also be relevant for this compound (Arun & Asha, 2008).
Genotoxicity and Biochemical Characterization
- Genotoxicity Assessment : Investigations have been conducted to evaluate the genotoxicity of extracts containing saponins, an area of study that could be applicable to this compound (Tavares et al., 2021).
Ethnobotanical Management of Diabetes
- Diabetes Management : The role of saponins in managing diabetes has been explored, which might provide insights into the use of this compound in similar applications (Elekofehinti et al., 2014).
Membrane Interactions
- Interactions with Model Membranes : Saponins' interactions with model membranes have been studied, which could be relevant to understanding this compound's mechanism of action (de Groot & Müller-Goymann, 2016).
Propiedades
Fórmula molecular |
C30H46O6 |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(3E)-3-[2-[(1S,3R)-3-[2-[(1R,4R)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C30H46O6/c1-20-7-10-23(26(2,3)24(20)12-9-22-14-18-33-25(22)31)11-8-21-13-15-30(34-19-21)28(6)16-17-29(32,36-30)27(4,5)35-28/h9,21,23-24,32H,1,7-8,10-19H2,2-6H3/b22-9+/t21?,23-,24-,28+,29+,30?/m0/s1 |
Clave InChI |
SCWVCRCOVNDPJB-REYSLUJISA-N |
SMILES isomérico |
C[C@]12CC[C@](C(O1)(C)C)(OC23CCC(CO3)CC[C@@H]4CCC(=C)[C@@H](C4(C)C)C/C=C/5\CCOC5=O)O |
SMILES |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
SMILES canónico |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
Sinónimos |
saponaceolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)









![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)

![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B1231076.png)